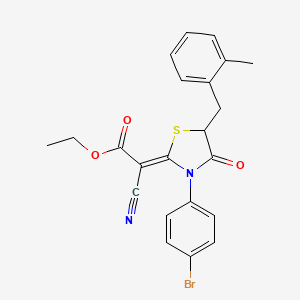

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Description

This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (Z)-configuration at the 2-ylidene position, combined with a 4-bromophenyl group at position 3 and a 2-methylbenzyl substituent at position 5, distinguishes its structure.

Properties

IUPAC Name |

ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-7-5-4-6-14(15)2/h4-11,19H,3,12H2,1-2H3/b21-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEONALXJMRCECY-UZYVYHOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a complex organic compound featuring a thiazolidin-2-ylidene structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazolidine ring system is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazolidines possess inhibitory effects against various bacterial strains. The presence of the bromophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens .

2. Anticancer Activity

Thiazolidine derivatives have been explored for their anticancer properties. A study highlighted that certain thiazolidine compounds induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation . The specific structure of this compound may contribute to its potency as an anticancer agent by modulating key signaling pathways involved in cell proliferation and survival.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis via ROS generation | |

| Anti-inflammatory | Inhibition of COX and LOX enzymes |

Case Study: Anticancer Mechanisms

In a detailed investigation, the compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxic effects at concentrations around 10 µM. Mechanistic studies revealed that the compound triggers mitochondrial depolarization and activates caspase pathways, leading to apoptosis .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazolidinone scaffold is known for its significant biological activities, making derivatives like (Z)-ethyl 2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate valuable in drug discovery.

1. Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit potent antimicrobial properties. The presence of the 4-bromophenyl group enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial agents against resistant strains of bacteria.

2. Anti-inflammatory Properties

Studies have shown that similar thiazolidinone derivatives can reduce inflammation markers in vitro and in vivo. This suggests that this compound may also possess anti-inflammatory effects, warranting further investigation.

3. Anticancer Potential

The compound's ability to modulate cellular pathways involved in cancer progression is another promising area of research. Thiazolidinones have been linked to apoptosis induction in cancer cells, making this compound a candidate for further exploration in oncology.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

1. Heterocycle Synthesis

The compound can be utilized as a precursor for synthesizing various heterocycles, which are essential in pharmaceuticals. Its reactivity at the cyano and ester functional groups allows for nucleophilic substitutions and cyclization reactions.

2. Building Block for Drug Synthesis

As a versatile building block, this compound can be transformed into more complex structures through various synthetic pathways, enabling the development of new therapeutic agents.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in a multi-step synthesis of a novel pyrimidine derivative, showcasing its utility in generating complex molecules with potential biological activity.

Case Study 2: Antimicrobial Screening

In another research project, derivatives of this compound were screened for antimicrobial activity against various pathogens. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in the Thiazolidinone Family

2.1.1 (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one

- Structure : Features a thioxo (C=S) group at position 4 and a 4-chlorobenzylidene substituent at position 3.

- Synthesis: Prepared via condensation of 4-bromo-benzyl derivatives with 2-cyano-3-(4-chlorophenyl)-acrylic acid ethyl ester in ethanol with morpholine catalysis (44.73% yield) .

- Key Differences: The thioxo group increases electron density compared to the cyanoacetate group in the target compound.

2.1.2 Ethyl 4-((2Z,5Z)-2-(2-bromobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4h)

- Structure: Contains a 2-bromobenzoylimino group and a methoxy-oxoethylidene substituent.

- Synthesis: Derived from ethyl 4-(3-aroylthioureido)benzoate using dimethyl acetylenedicarboxylate (DMAD) in methanol .

- Key Differences: The methoxy-oxoethylidene group introduces a ketone functionality, differing from the cyanoacetate’s nitrile. The 2-bromo substituent (vs. 4-bromo in the target) may lead to distinct electronic and steric effects .

2.1.3 Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

- Structure : Features a sulfanylidene (C=S) group and a 3-bromophenyl substituent.

- Properties: CAS No. 307540-65-4; molecular formula C₁₄H₁₂BrNO₃S₂.

- Key Differences: The 3-bromo substitution (vs. 4-bromo in the target) may reduce resonance stabilization, while the sulfanylidene group increases hydrophobicity compared to the cyanoacetate .

2.3 Electronic and Steric Effects

- Cyanoacetate vs.

- Substituent Positioning : The 4-bromophenyl group in the target compound allows for resonance stabilization, whereas 3-bromo () or 2-bromo () substituents may create steric clashes or alter electronic distributions .

Q & A

Q. What are the optimal synthetic conditions for preparing (Z)-ethyl 2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclocondensation : Reacting 4-bromophenyl isothiocyanate with 2-methylbenzylamine to form a thiazolidinone core .

Knoevenagel Reaction : Condensation of the thiazolidinone intermediate with ethyl cyanoacetate under basic conditions (e.g., piperidine in ethanol) to introduce the cyanoacetate group .

Isomer Control : Maintaining a reaction temperature of 60–70°C and using polar aprotic solvents (e.g., DMF) favors the thermodynamically stable (Z)-isomer .

Key Parameters :

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

Q. How can researchers screen this compound for biological activity in academic settings?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Enzyme Inhibition : Target peroxisome proliferator-activated receptor gamma (PPAR-γ) for antidiabetic activity using fluorescence polarization .

- Molecular Docking : Predict binding affinity to PPAR-γ or EGFR using AutoDock Vina, focusing on interactions between the thiazolidinone core and catalytic residues .

Advanced Research Questions

Q. How can researchers address contradictory structure-activity relationship (SAR) data for thiazolidinone derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:

- Computational SAR Modeling : Use 3D-QSAR (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for PPAR-γ activation) to identify outliers caused by assay conditions (e.g., serum concentration differences) .

Q. What experimental approaches improve the metabolic stability of this compound?

Methodological Answer:

- Deuterium Incorporation : Replace labile protons (e.g., α to the carbonyl) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the cyanoacetate group as an ethyl ester to enhance bioavailability, with hydrolysis studies in simulated gastric fluid (pH 1.2) .

- In Vitro Microsomal Assays : Use human liver microsomes (HLM) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can researchers resolve isomerization issues during kinetic studies?

Methodological Answer:

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR Knockout Models : Delete PPAR-γ in HEK293 cells to confirm target specificity via rescue experiments .

- Thermal Shift Assays : Measure ΔTm (melting temperature) of PPAR-γ with/without the compound to assess binding-induced stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.